Methyl 3-(3-propylureido)thiophene-2-carboxylate Methyl 3-(3-propylureido)thiophene-2-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC9758284
InChI: InChI=1S/C10H14N2O3S/c1-3-5-11-10(14)12-7-4-6-16-8(7)9(13)15-2/h4,6H,3,5H2,1-2H3,(H2,11,12,14)
SMILES: CCCNC(=O)NC1=C(SC=C1)C(=O)OC
Molecular Formula: C10H14N2O3S
Molecular Weight: 242.30 g/mol

Methyl 3-(3-propylureido)thiophene-2-carboxylate

CAS No.:

Cat. No.: VC9758284

Molecular Formula: C10H14N2O3S

Molecular Weight: 242.30 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(3-propylureido)thiophene-2-carboxylate -

Specification

Molecular Formula C10H14N2O3S
Molecular Weight 242.30 g/mol
IUPAC Name methyl 3-(propylcarbamoylamino)thiophene-2-carboxylate
Standard InChI InChI=1S/C10H14N2O3S/c1-3-5-11-10(14)12-7-4-6-16-8(7)9(13)15-2/h4,6H,3,5H2,1-2H3,(H2,11,12,14)
Standard InChI Key CICSWMJHWXQJBN-UHFFFAOYSA-N
SMILES CCCNC(=O)NC1=C(SC=C1)C(=O)OC
Canonical SMILES CCCNC(=O)NC1=C(SC=C1)C(=O)OC

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound’s core structure consists of a thiophene ring substituted at the 2-position with a methyl ester (–COOCH₃) and at the 3-position with a 3-propylureido group (–NH–C(=O)–NH–CH₂CH₂CH₃). The ureido moiety introduces both hydrogen-bond donor (N–H) and acceptor (C=O) sites, which are critical for intermolecular interactions. Comparative analysis of methyl 3-aminothiophene-2-carboxylate suggests that replacing the amine group with a propylureido substituent would increase molecular polarity and steric bulk, potentially altering crystallization behavior and solubility .

Table 1: Structural comparison with related thiophene derivatives

CompoundSubstituent (Position 3)Molecular Weight (g/mol)Key Interactions
Methyl 3-aminothiophene-2-carboxylate –NH₂157.19N–H⋯O, N–H⋯N hydrogen bonds
Methyl 3-hydroxythiophene-2-carboxylate –OH158.18O–H⋯O, C–H⋯S interactions
Target compound–NH–C(=O)–NH–C₃H₇228.28 (calculated)Predicted: N–H⋯O, N–H⋯S

Synthesis and Reactivity

Proposed Synthetic Routes

The synthesis of methyl 3-(3-propylureido)thiophene-2-carboxylate can be inferred from methodologies used for analogous ureido-thiophenes . A plausible two-step approach involves:

  • Amination: Preparation of methyl 3-aminothiophene-2-carboxylate via cyclization of methyl thioglycolate with 2-chloroacrylonitrile, as described in Synthetic Communications .

  • Ureido Formation: Reaction of the amine intermediate with propyl isocyanate (CH₃CH₂CH₂–N=C=O) under anhydrous conditions. This step parallels the synthesis of 4-aminothienyl ureas, where hydrazonoyl chlorides are employed as coupling agents .

Table 2: Reaction conditions for ureido functionalization

ParameterDetailsReference
SolventDichloromethane or tetrahydrofuran
CatalystTriethylamine (base)
Temperature0–25°C (room temperature)
Yield OptimizationSlow addition of isocyanate to amine

Reactivity Profile

The ureido group’s nucleophilic nitrogen atoms may participate in further reactions, such as:

  • Acylation: Formation of bis-ureas via reaction with acyl chlorides.

  • Cyclization: Intramolecular reactions to generate thienopyrimidinones, a class of compounds with reported bioactivity .

Physicochemical Properties

Predicted Properties

Extrapolating from methyl 3-aminothiophene-2-carboxylate (m.p. 62–64°C) and methyl 3-hydroxythiophene-2-carboxylate (m.p. 38–43°C) , the target compound’s melting point is anticipated to range between 80–100°C due to enhanced hydrogen bonding. Solubility in polar solvents (e.g., DMSO, methanol) is expected to exceed that of non-ureido analogs, while logP calculations suggest moderate lipophilicity (estimated logP = 1.8–2.2) .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch of ester and urea), ~3350 cm⁻¹ (N–H stretch) .

  • NMR: Thiophene ring protons (δ 6.8–7.5 ppm), methyl ester (δ 3.8–3.9 ppm), propyl chain (δ 0.9–1.6 ppm) .

Computational Insights

Hydrogen-Bonding Networks

Density functional theory (DFT) simulations of methyl 3-aminothiophene-2-carboxylate reveal S(6) motifs from N–H⋯O interactions . Introducing the ureido group is predicted to create extended chains via N–H⋯O and N–H⋯N bonds, analogous to the helical chains observed in related structures .

Table 3: Predicted hydrogen-bond parameters (DFT)

InteractionDistance (Å)Angle (°)Energy (kcal/mol)
N–H⋯O (urea–ester)2.85–3.10155–160-5.2 to -6.8
N–H⋯S (urea–thiophene)3.40–3.60145–150-3.0 to -4.5

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